1-[2-(4-Methylphenyl)-4-(2-piperidin-1-ylethyl)imidazo[1,2-a]benzimidazol-1-yl]ethanone;dihydrochloride
Description
1-[2-(4-Methylphenyl)-4-(2-piperidin-1-ylethyl)imidazo[1,2-a]benzimidazol-1-yl]ethanone;dihydrochloride is a complex organic compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds. This compound is known for its potential therapeutic applications due to its unique chemical structure, which allows it to interact with various biological targets .
Properties
IUPAC Name |
1-[2-(4-methylphenyl)-4-(2-piperidin-1-ylethyl)imidazo[1,2-a]benzimidazol-1-yl]ethanone;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O.2ClH/c1-18-10-12-20(13-11-18)23-24(19(2)30)29-22-9-5-4-8-21(22)28(25(29)26-23)17-16-27-14-6-3-7-15-27;;/h4-5,8-13H,3,6-7,14-17H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRBFDBLKRXDUJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N3C4=CC=CC=C4N(C3=N2)CCN5CCCCC5)C(=O)C.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30Cl2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[2-(4-Methylphenyl)-4-(2-piperidin-1-ylethyl)imidazo[1,2-a]benzimidazol-1-yl]ethanone;dihydrochloride involves multiple stepsThe reaction conditions often involve the use of solvents such as 1,4-dioxane and reagents like thionyl chloride and triethylamine . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperidine moiety, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.
Scientific Research Applications
1-[2-(4-Methylphenyl)-4-(2-piperidin-1-ylethyl)imidazo[1,2-a]benzimidazol-1-yl]ethanone;dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Medicine: It has shown promise in preclinical studies for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 1-[2-(4-Methylphenyl)-4-(2-piperidin-1-ylethyl)imidazo[1,2-a]benzimidazol-1-yl]ethanone;dihydrochloride involves its interaction with specific molecular targets. The imidazole ring allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar compounds include other imidazole derivatives and piperidine-containing molecules. Some examples are:
Clemizole: An antihistaminic agent with a similar imidazole structure.
Etonitazene: An analgesic with a piperidine moiety.
Omeprazole: An antiulcer drug containing an imidazole ring
What sets 1-[2-(4-Methylphenyl)-4-(2-piperidin-1-ylethyl)imidazo[1,2-a]benzimidazol-1-yl]ethanone;dihydrochloride apart is its unique combination of the imidazole and piperidine moieties, which provides it with distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
